Calteridol calcium (CAS 121915-83-1) is a specialized macrocyclic polyaminocarboxylate excipient, specifically the calcium salt of the HP-DO3A ligand. In pharmaceutical procurement and formulation, it is exclusively utilized as the critical safety buffer in the gadolinium-based contrast agent (GBCA) Gadoteridol (ProHance). By maintaining a pre-complexed calcium state, this excipient acts as a highly selective scavenger for toxic free gadolinium (Gd3+) ions that may dissociate from the primary contrast agent during storage or in vivo metabolism. Its macrocyclic structure ensures that any sequestered gadolinium is locked into a thermodynamically stable and kinetically inert complex, preventing the onset of Nephrogenic Systemic Fibrosis (NSF) while strictly avoiding the depletion of endogenous physiological cations [1].
Substituting Calteridol calcium with generic linear chelator excipients (such as Calcium DTPA) or the uncomplexed free HP-DO3A ligand leads to catastrophic formulation failures and severe safety risks. If the free HP-DO3A ligand is used, its unbuffered binding capacity rapidly scavenges endogenous calcium (Ca2+) and zinc (Zn2+) upon intravenous injection, inducing acute hypocalcemia. Conversely, substituting with linear excipients like Calcium DTPA fails because the resulting scavenged gadolinium complex (Gd-DTPA) lacks the rigid macrocyclic cage of HP-DO3A, resulting in a complex that is roughly 50 times less thermodynamically stable. This lower stability significantly increases the risk of long-term gadolinium retention in bone and tissue, making Calteridol calcium the strictly mandated choice for macrocyclic GBCA safety buffers [1].
The primary formulation function of Calteridol calcium is to exchange its calcium ion for free gadolinium, forming the Gd-HP-DO3A complex. Quantitative thermodynamic studies demonstrate that the resulting macrocyclic Gd-HP-DO3A complex possesses a stability constant (log K) of 23.8. In direct contrast, the linear comparator complex Gd-DTPA (formed if Calcium DTPA were used as the excipient) exhibits a log K of 22.1. This 1.7 log-unit difference means that Calteridol calcium forms a scavenged complex that is approximately 50 times more thermodynamically stable than linear alternatives[1].
| Evidence Dimension | Thermodynamic Stability Constant (log K) |
| Target Compound Data | log K = 23.8 (Gd-HP-DO3A formed from Calteridol calcium) |
| Comparator Or Baseline | log K = 22.1 (Gd-DTPA formed from Calcium DTPA) |
| Quantified Difference | 1.7 log units higher (approx. 50-fold greater stability) |
| Conditions | Aqueous solution, physiological temperature, 0.1 M ionic strength |
A higher thermodynamic stability ensures that any scavenged free gadolinium remains permanently chelated, preventing toxic in vivo release and meeting strict regulatory safety requirements.
Beyond thermodynamic equilibrium, the kinetic inertness of the safety buffer is critical to prevent transmetallation by endogenous ions. The macrocyclic cage of the HP-DO3A ligand provided by Calteridol calcium traps the Gd3+ ion with extreme kinetic rigidity, yielding a dissociation half-life (t1/2) exceeding 10^5 hours at physiological pH. In contrast, linear chelates like Gd-DTPA exhibit rapid dissociation kinetics with half-lives on the order of minutes to hours (< 10 hours). This massive disparity in kinetic inertness makes Calteridol calcium vastly superior at preventing long-term gadolinium deposition in bone and neural tissues[1].
| Evidence Dimension | Dissociation Half-Life (t1/2) |
| Target Compound Data | > 10^5 hours (Macrocyclic HP-DO3A framework) |
| Comparator Or Baseline | < 10 hours (Linear DTPA framework) |
| Quantified Difference | Orders of magnitude longer kinetic inertness |
| Conditions | Physiological pH (7.4) and temperature (37°C) |
Extreme kinetic inertness guarantees that the excipient will not release scavenged heavy metals back into the patient's bloodstream over time.
Using the uncomplexed free ligand (HP-DO3A) as a formulation buffer presents a severe physiological hazard, as it will indiscriminately chelate endogenous serum calcium. By utilizing Calteridol calcium (where the ligand is pre-saturated with calcium ions), the excipient is rendered physiologically inert toward endogenous calcium pools. It only undergoes transmetallation when it encounters free Gd3+, which outcompetes Ca2+ due to a massive thermodynamic preference (log K ~23.8 for Gd3+ vs ~14.8 for Ca2+). This pre-complexation completely eliminates the risk of acute hypocalcemia during rapid intravenous contrast administration [1].
| Evidence Dimension | Endogenous Calcium Chelation Potential |
| Target Compound Data | 0% risk of endogenous Ca2+ depletion (pre-saturated) |
| Comparator Or Baseline | High risk of acute hypocalcemia (Uncomplexed free HP-DO3A ligand) |
| Quantified Difference | Complete elimination of physiological calcium scavenging |
| Conditions | Intravenous injection formulation (0.23 mg/mL excipient concentration) |
Procuring the pre-complexed calcium salt is a mandatory pharmaceutical manufacturing step to ensure patient safety and comply with FDA formulation standards for GBCAs.
Calteridol calcium is the strictly required, pharmacopeial-grade excipient for formulating Gadoteridol (ProHance). It is added to the final injectable solution at a precise concentration (e.g., 0.23 mg/mL) to serve as a thermodynamic and kinetic safety buffer, ensuring any unreacted or dissociated gadolinium is permanently sequestered before intravenous administration [1].
For R&D teams designing next-generation, high-relaxivity dinuclear or targeted macrocyclic gadolinium agents, Calteridol calcium serves as the gold-standard reference buffer system. Its proven in vivo safety profile and extreme kinetic inertness make it the ideal baseline for evaluating the stability and transmetallation resistance of novel cyclen-based chelators [2].
Analytical laboratories procure Calteridol calcium as a highly pure reference standard to develop and validate stability-indicating HPLC methods for GBCA formulations. It is essential for quantifying excipient degradation, monitoring the exact free-ligand to calcium ratio, and ensuring long-term shelf-life compliance under accelerated stress testing [1].